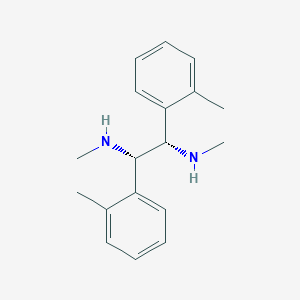
(1S,2S)-N1,N2-Dimethyl-1,2-di-o-tolylethane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2S)-N1,N2-Dimethyl-1,2-di-o-tolylethane-1,2-diamine is an organic compound belonging to the class of diamines It is characterized by the presence of two methyl groups and two o-tolyl groups attached to an ethane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-N1,N2-Dimethyl-1,2-di-o-tolylethane-1,2-diamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as o-toluidine and formaldehyde.
Condensation Reaction: o-Toluidine is reacted with formaldehyde in the presence of a catalyst, such as hydrochloric acid, to form a Schiff base intermediate.
Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the desired diamine product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial methods include:
Catalytic Hydrogenation: Using hydrogen gas and a metal catalyst to reduce the Schiff base intermediate.
Solvent Extraction: Purifying the product through solvent extraction techniques to remove impurities.
Analyse Des Réactions Chimiques
Types of Reactions
(1S,2S)-N1,N2-Dimethyl-1,2-di-o-tolylethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: It can be further reduced to form secondary amines using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding nitroso or nitro compounds.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted diamines with various functional groups.
Applications De Recherche Scientifique
Chemistry
Catalysis: (1S,2S)-N1,N2-Dimethyl-1,2-di-o-tolylethane-1,2-diamine is used as a ligand in catalytic reactions, particularly in asymmetric synthesis.
Material Science: It is employed in the synthesis of polymers and advanced materials.
Biology
Enzyme Inhibition: The compound has been studied for its potential to inhibit certain enzymes, making it a candidate for drug development.
Biochemical Probes: It is used as a probe to study biochemical pathways and interactions.
Medicine
Pharmaceuticals: The compound is explored for its potential therapeutic applications, including as an intermediate in the synthesis of active pharmaceutical ingredients.
Industry
Dye Synthesis: It is used as an intermediate in the production of dyes and pigments.
Corrosion Inhibitors: The compound is investigated for its ability to act as a corrosion inhibitor in various industrial applications.
Mécanisme D'action
The mechanism of action of (1S,2S)-N1,N2-Dimethyl-1,2-di-o-tolylethane-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which can then participate in catalytic cycles. Additionally, its ability to donate and accept electrons makes it a versatile reagent in redox reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1S,2S)-1,2-Diphenyl-1,2-ethanediamine: Similar in structure but with phenyl groups instead of o-tolyl groups.
(1S,2S)-N,N’-Dimethyl-1,2-cyclohexanediamine: Contains a cyclohexane backbone instead of an ethane backbone.
Uniqueness
Steric Effects: The presence of o-tolyl groups in (1S,2S)-N1,N2-Dimethyl-1,2-di-o-tolylethane-1,2-diamine introduces steric hindrance, which can influence its reactivity and selectivity in chemical reactions.
Electronic Effects: The methyl groups on the nitrogen atoms can affect the electron density and reactivity of the compound, making it distinct from its analogs.
Propriétés
Formule moléculaire |
C18H24N2 |
|---|---|
Poids moléculaire |
268.4 g/mol |
Nom IUPAC |
(1S,2S)-N,N'-dimethyl-1,2-bis(2-methylphenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C18H24N2/c1-13-9-5-7-11-15(13)17(19-3)18(20-4)16-12-8-6-10-14(16)2/h5-12,17-20H,1-4H3/t17-,18-/m0/s1 |
Clé InChI |
RXHWPJDPYDGJNR-ROUUACIJSA-N |
SMILES isomérique |
CC1=CC=CC=C1[C@@H]([C@H](C2=CC=CC=C2C)NC)NC |
SMILES canonique |
CC1=CC=CC=C1C(C(C2=CC=CC=C2C)NC)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


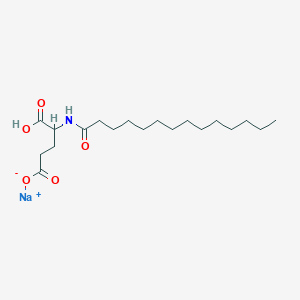
![[5-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,6a-dihydrofuro[2,3-d][1,3]dioxol-6-yl] acetate](/img/structure/B13389619.png)
![[4-(4-Fluorophenyl)-1-methylpiperidin-3-yl]methyl 4-methylbenzenesulfonate](/img/structure/B13389627.png)


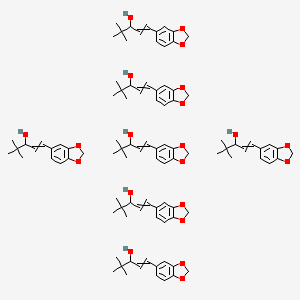
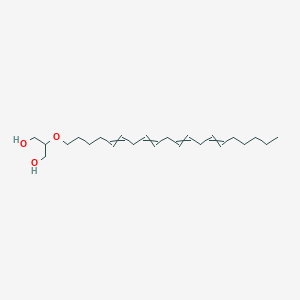
![3-[6-Methyl-2-(4-nitrophenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid](/img/structure/B13389664.png)
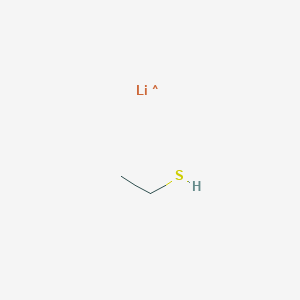
![2-amino-9-[(2R,3R,4R,5R)-3,4-diacetyl-3,4-dihydroxy-5-(1-hydroxy-2-oxopropyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B13389676.png)
![Norleucine, N-[(1,1-dimethylethoxy)carbonyl]-5,5-difluoro-, methyl ester](/img/structure/B13389684.png)
![N-[2-(2-ethoxyphenyl)ethyl]-3-(7-methoxy-1H-indol-3-yl)prop-2-enamide](/img/structure/B13389698.png)
![3,4,5-Trihydroxy-6-[(1-methyl-6-phenylimidazo[4,5-b]pyridin-2-yl)amino]oxane-2-carboxylic acid](/img/structure/B13389702.png)

